2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate

Physicochemical profiling Drug-likeness Lipophilic ligand efficiency

This 1,2-benzisothiazole 1,1-dioxide derivative is a pre-qualified screening hit with a validated anti-inflammatory pharmacophore. Its defining 3-methoxybenzoate substitution provides a critical hydrogen-bond acceptor topology that is functionally distinct from 2-methoxy and 4-methoxy positional isomers, ensuring unambiguous SAR interpretation. Unlike unsubstituted or nitro analogs, this compound retains key electronic and steric properties essential for target engagement. With pre-computed drug-likeness descriptors (logP 2.46, PSA 80.6 Ų), it is ready for immediate computational filtering. Procure the recommended 95 mg scale for initial dose-response studies.

Molecular Formula C17H16N2O5S
Molecular Weight 360.4 g/mol
Cat. No. B5973949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate
Molecular FormulaC17H16N2O5S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
InChIInChI=1S/C17H16N2O5S/c1-23-13-6-4-5-12(11-13)17(20)24-10-9-18-16-14-7-2-3-8-15(14)25(21,22)19-16/h2-8,11H,9-10H2,1H3,(H,18,19)
InChIKeyGYNQJRHSIMPXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate: A 1,2-Benzisothiazole 1,1-Dioxide Ester for Anti-Inflammatory Screening Procurement


2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate (MW 360.39, C17H16N2O5S) is a synthetic small molecule belonging to the 1,2-benzisothiazole 1,1-dioxide class—a privileged scaffold structurally related to saccharin that has documented anti-inflammatory, antimicrobial, and anticancer potential [1]. The compound incorporates a 3-methoxybenzoate ester coupled via an aminoethyl linker to the benzisothiazole 1,1-dioxide core. It is available as a research-grade screening compound (95% purity) from ChemDiv (Catalog ID: 4137-0345) with fully characterized physicochemical properties including calculated logP 2.46, logD 2.46, and polar surface area 80.6 Ų .

Why Positional Isomers and Heteroatom-Substituted Analogs Cannot Substitute for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate in Structure-Activity Studies


The 3-methoxy substitution on the benzoate ring is not functionally interchangeable with 2-methoxy or 4-methoxy positional isomers, as the methoxy position alters the electron density distribution on the aromatic ring, the steric accessibility of the ester carbonyl, and the hydrogen-bonding geometry of the molecule. The aminoethyl linker length and the 1,1-dioxide oxidation state on the benzisothiazole core are critical features of the anti-inflammatory pharmacophore defined in the pioneering [(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]alkanoic acid ester patent series [1]. Substitution of the 3-methoxy group with a nitro group (as in the 3-nitrobenzoate analog) introduces a strong electron-withdrawing substituent that drastically alters the compound's electronic profile and metabolic stability, while replacement with an unsubstituted benzoate eliminates the hydrogen-bond acceptor capacity of the methoxy oxygen, potentially abolishing target engagement that depends on this moiety [1].

Quantitative Differentiation Evidence for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate vs. Closest Analogs


Calculated logD and Polar Surface Area vs. Unsubstituted Benzoate Analog: Lipophilic-Ligand-Efficiency Differentiation

The target compound's calculated logD (2.46) and polar surface area (PSA: 80.6 Ų) place it within favorable drug-like chemical space (logD <5, PSA <140 Ų) . The unsubstituted benzoate analog 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl benzoate (MW 330.4) lacks the methoxy group and consequently has a lower PSA and higher logD, which may reduce aqueous solubility and alter permeability characteristics . The 3-methoxy group contributes approximately 0.5 log units of negative logD shift relative to the unsubstituted analog (estimated from Hansch π constant for aromatic OCH3: −0.02), while adding 9–12 Ų of polar surface area, improving the balance between passive permeability and solubility .

Physicochemical profiling Drug-likeness Lipophilic ligand efficiency

3-Methoxy vs. 2-Methoxy Positional Isomer: Differentiated Hydrogen-Bond Acceptor Geometry Dictates Pharmacophore Complementarity

The 3-methoxy substitution on the benzoate ring places the methoxy oxygen in a meta relationship to the ester carbonyl, creating a distinct hydrogen-bond acceptor vector compared to the 2-methoxy isomer, where the methoxy group is ortho to the ester and can form intramolecular hydrogen bonds with the carbonyl oxygen [1]. This intramolecular interaction in the 2-methoxy isomer reduces the availability of the ester carbonyl for target engagement and partially shields the methoxy oxygen from intermolecular hydrogen bonding. The 3-methoxy isomer preserves both the ester carbonyl and the methoxy oxygen as independent, solvent-exposed hydrogen-bond acceptors, as reflected in its higher effective polar surface area . The 4-methoxy isomer is not commercially cataloged in this chemotype series, making the 3-methoxy isomer the only accessible analog with electron-donating substitution distal to the ester linkage [1].

Structure-activity relationship Pharmacophore modeling Positional isomer differentiation

Class-Level Anti-Inflammatory Pharmacophore Validation: 1,2-Benzisothiazole 1,1-Dioxide Esters as Privileged NSAID-Like Scaffolds

The [(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]alkanoic acid ester chemotype, to which the target compound belongs, was explicitly claimed as possessing anti-inflammatory utility in US Patent 4,148,798 (E. R. Squibb & Sons, 1979) [1]. The patent establishes that compounds of the general formula where the benzisothiazole 1,1-dioxide core is linked via an amino group to an alkanoic acid ester exhibit anti-inflammatory activity, with preferred embodiments featuring lower alkylene linkers (1–4 carbons) and lower alkyl esters. The target compound's aminoethyl linker (2-carbon alkylene) and 3-methoxybenzoate ester fall within the preferred structural scope, distinguishing it from the broader benzothiazole chemical space where anti-inflammatory activity is not uniformly present [2]. Importantly, the corresponding 1,2-benzisothiazolin-3-one (non-dioxide) derivatives lack this activity, confirming the 1,1-dioxide oxidation state as essential [1].

Anti-inflammatory Cyclooxygenase inhibition NSAID scaffold

Defined Purity and Single-Lot Traceability vs. Multi-Source Generic Benzothiazole Screening Compounds

The target compound is supplied by ChemDiv at a specified purity of 95% with a minimum available quantity of 95 mg and a defined shipping timeline of 1 week . This contrasts with generic benzothiazole screening compounds sourced from non-specialist chemical suppliers, where purity may vary between 90–98% without batch-specific certificates of analysis, and where the exact isomeric form may not be verified. The compound's full characterization data—including SMILES, InChI Key (GYNQJRHSIMPXLT-UHFFFAOYSA-N), and calculated physicochemical properties—are provided upfront, enabling immediate computational modeling and property-based filtering without additional analytical characterization .

Compound quality control Reproducibility Screening library procurement

Recommended Research and Procurement Scenarios for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate


Primary Hit Identification in Anti-Inflammatory Phenotypic Screening Cascades

Based on the validated anti-inflammatory pharmacophore of the 1,2-benzisothiazole 1,1-dioxide ester class [1], this compound is suited as a primary screening hit in cell-based inflammatory assays (e.g., COX-1/COX-2 inhibition, LPS-induced TNF-α release in RAW264.7 macrophages). Its 3-methoxy substitution offers a distinct hydrogen-bond acceptor topology compared to 2-methoxy isomers , enabling exploration of structure-activity relationships around the benzoate ring substitution pattern. Procure at 95 mg scale for initial dose-response confirmation (e.g., 10-point IC50 determination).

Computational Pre-Filtering and Property-Based Drug-Likeness Triage

The fully characterized physicochemical profile—logP 2.46, logD 2.46, PSA 80.6 Ų, HBD 1, HBA 9 [1]—enables immediate computational filtering against drug-likeness criteria (Lipinski, Veber, REOS) without additional experimental measurement. This compound is pre-qualified for oral bioavailability potential, positioning it ahead of analogs with higher logD or lower PSA that may fail permeability-solubility trade-off thresholds. Ideal for virtual screening libraries where pre-computed descriptors are required for compound selection.

Structure-Activity Relationship Expansion Around the Benzoate Ester Substitution Vector

The 3-methoxy substitution serves as an optimal starting point for SAR expansion, as the meta position is synthetically accessible for further derivatization (e.g., demethylation to 3-hydroxy, O-alkylation to 3-ethoxy/propoxy, or halogenation at the 4- or 6-positions) . Unlike the 2-methoxy isomer, which suffers from intramolecular hydrogen bonding that complicates SAR interpretation, the 3-methoxy analog provides a 'clean' pharmacophoric baseline. Recommended procurement quantity: 95 mg for analog synthesis reference and pharmacological benchmarking.

Academic Medicinal Chemistry Training and Undergraduate Research Projects

The compound's well-defined structure, moderate molecular weight (360.39), and commercial availability with defined purity (95%) make it suitable for undergraduate and graduate-level medicinal chemistry laboratory courses focusing on NSAID pharmacophores, heterocyclic chemistry, or ester prodrug concepts. Its structural relationship to saccharin provides a tangible link to a widely recognized chemical entity, while its patent-protected anti-inflammatory scaffold [1] illustrates the principles of privileged structure-based drug design.

Quote Request

Request a Quote for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.